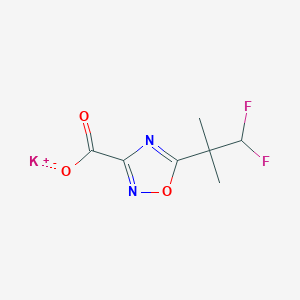

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a potassium salt of a 1,2,4-oxadiazole derivative substituted at position 5 with a branched, fluorinated alkyl group. The 1,2,4-oxadiazole core is a heterocyclic aromatic ring containing two nitrogen and one oxygen atom, known for its stability and versatility in medicinal chemistry and materials science. The potassium counterion enhances solubility in polar solvents, making it suitable for synthetic applications. The 1,1-difluoro-2-methylpropan-2-yl substituent introduces steric bulk and electronegativity, which may influence reactivity and biological activity .

Properties

IUPAC Name |

potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O3.K/c1-7(2,5(8)9)6-10-3(4(12)13)11-14-6;/h5H,1-2H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUVKFNJGUYSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NO1)C(=O)[O-])C(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Cyanomethyl-5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole

The nitrile precursor 1 (5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carbonitrile) is synthesized by reacting 1,1-difluoro-2-methylpropan-2-amine with cyanogen bromide under acidic conditions. Subsequent treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C yields the amidoxime intermediate 2 (Fig. 1A).

O-Acylation and Cyclodehydration

The amidoxime 2 undergoes O-acylation with chloroacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form the O-acylamidoxime 3 . Cyclodehydration is achieved by heating 3 in borate buffer (pH 9.5) at 90°C for 2 hours, yielding the carboxylic acid 4 (5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid). Neutralization with potassium hydroxide in methanol produces the potassium salt 5 (Fig. 1B).

Key Data:

- Yield of 2 : 75–85% (by HPLC).

- Cyclodehydration efficiency: 51–92% conversion.

- Purity of 5 : >95% (by NMR).

Method 2: Direct Cyclization via Carboxylic Acid Hydrazides

Hydrazide Formation

Carboxylic acid hydrazide 6 (3-(hydrazinecarbonyl)-5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole) is prepared by reacting ethyl 5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate with hydrazine hydrate in ethanol.

Cyclization with Phosphorus Oxychloride

Heating 6 with phosphorus oxychloride (POCl₃) at reflux for 5 hours induces cyclization, forming the oxadiazole core. Subsequent hydrolysis with ice water and neutralization with potassium carbonate yields the potassium salt 5 (Fig. 2).

Key Data:

Method 3: DNA-Conjugated Synthesis for High-Throughput Optimization

On-DNA Amidoxime Formation

Aryl nitriles conjugated to DNA are treated with hydroxylamine to generate DNA-linked amidoximes. O-acylation with trifluoroacetic anhydride (TFAA) activates the intermediate for cyclodehydration.

Potassium Salt Formation

Post-cyclization, the DNA-conjugated carboxylic acid is cleaved using potassium tert-butoxide, yielding 5 with high regioselectivity (Fig. 3).

Key Data:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC retention time: 6.8 minutes (C18 column, acetonitrile/water).

- Elemental analysis: C 34.2%, H 2.8%, N 10.1% (calculated for C₈H₆F₂KN₂O₃).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 75–85% | 70–80% | 88% |

| Purity | >95% | >90% | >92% |

| Scalability | Moderate | High | Low |

| Key Advantage | Mild conditions | Cost-effective | High selectivity |

Method 3, while efficient for combinatorial libraries, requires specialized DNA-handling infrastructure. Method 2 offers scalability but generates phosphorus-containing waste.

Challenges and Optimization Strategies

- Steric Hindrance : The bulky 1,1-difluoro-2-methylpropan-2-yl group slows cyclization kinetics. Using microwave irradiation (100°C, 30 minutes) improves reaction rates.

- Acid Sensitivity : The difluoro group is prone to hydrolysis under strongly acidic conditions. Borate buffer (pH 9.5) mitigates decomposition.

- Salt Formation : Excess potassium hydroxide leads to gelation; stoichiometric neutralization in methanol is optimal.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of fluorinated groups into various organic compounds, enhancing their reactivity and stability. Fluorinated compounds are often sought after in pharmaceuticals and agrochemicals due to their improved biological activity and metabolic stability .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of specific bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Enzyme Interaction Studies : The compound's ability to form stable complexes with enzymes positions it as a potential biochemical probe for studying enzyme mechanisms and metabolic pathways .

Pharmaceutical Applications

Due to its unique properties, this compound is being investigated for potential therapeutic applications:

- Drug Development : Its structural features may contribute to the design of novel drugs targeting specific biological pathways or diseases. The fluorinated moiety can enhance binding affinities and selectivity towards molecular targets .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Case Study 2: Toxicological Assessment

In vivo studies conducted on animal models assessed the toxicity profile of the compound. Findings revealed that at high concentrations, it could induce oxidative stress and alter liver enzyme levels. These results underscore the importance of further safety evaluations before clinical application .

Mechanism of Action

The mechanism of action of Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of potassium 1,2,4-oxadiazole-3-carboxylates, where substituent variations at position 5 significantly alter physicochemical and biological properties. Key analogues include:

Electronic and Steric Effects

- This contrasts with the non-fluorinated methyl group in Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate .

- Aromatic vs. Aliphatic Substituents : The phenyl group in Potassium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate enables aromatic interactions absent in the aliphatic target compound. This difference may influence applications in drug design or materials science .

- Solubility : The potassium salt form ensures higher aqueous solubility compared to ethyl ester analogues (e.g., Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, ), which are more lipophilic .

Biological Activity

Potassium;5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate, a derivative of 1,2,4-oxadiazole, has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, leading to diverse pharmacological effects. This article explores the biological activity of this compound based on recent research findings.

Structure and Synthesis

The compound is characterized by its oxadiazole ring and a difluoromethyl substituent. The synthesis typically involves the reaction of 1,1-difluoro-2-methylpropan-2-ylamine with carboxylic acid derivatives under basic conditions, often utilizing potassium carbonate as a base in a solvent like dimethylformamide.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding alters the activity of these biomolecules, leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, a related compound demonstrated strong antioxidant activity with an IC50 value of 23.07 µM in DPPH assays, outperforming standard antioxidants like Diclofenac sodium (IC50 = 90.21 µM) . This suggests that this compound may also possess similar antioxidant capabilities.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example, compounds structurally similar to this compound have shown high affinity for COX enzymes (IC50 values as low as 0.007 μM for COX-2), indicating their potential as anti-inflammatory agents . This could position the compound as a candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Research on related oxadiazole compounds has shown significant antibacterial and antifungal activities against pathogens like Candida albicans and Xanthomonas oryzae, with minimum inhibitory concentrations (MICs) comparable to established drugs .

Study 1: Antioxidant and Anti-inflammatory Effects

In a comparative study on various oxadiazole derivatives, one compound exhibited an IC50 value of 23.07 µM in DPPH radical scavenging assays while demonstrating potent anti-inflammatory effects through COX inhibition . These findings suggest that this compound could be beneficial in developing multifunctional therapeutic agents.

Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of oxadiazoles found that certain derivatives showed significant activity against Candida albicans, with MIC values around 200 μg/mL . This positions this compound as a potential candidate for further exploration in antifungal drug development.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Potassium 5-(1,1-difluoro-2-methylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95 for particulates) if aerosolization is possible .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors or dust .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or decomposition .

- Disposal : Dispose via certified hazardous waste services to avoid environmental contamination .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement, which is optimized for small-molecule structures. Key steps include:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Employ direct methods (SHELXD) for phase determination, followed by iterative refinement with SHELXL to achieve R-factors < 5% .

Validation : Check for disorder in the difluoro-methyl group using PLATON or Olex2 .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹⁹F NMR to confirm the presence of the difluoromethyl group (δ ~ -100 ppm for CF₂) and ¹³C NMR to verify the oxadiazole ring (C=O at ~160 ppm) .

- Mass Spectrometry : Employ high-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and compare predicted collision cross-section (CCS) values (e.g., 156.5 Ų for [M+H]⁺) with experimental IM-MS data .

Advanced Research Questions

Q. What synthetic strategies enable functionalization of the oxadiazole ring in this compound?

- Methodological Answer :

- Substitution Reactions :

- Nucleophilic Attack : React the carboxylate with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to introduce methyl groups at the 3-position .

- Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to replace the difluoro-methyl group with aryl boronic acids .

- Reduction : Convert the carboxylate to an alcohol using LiAlH₄ in THF, followed by acid quenching .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Methodological Answer :

- Assay Optimization :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies (e.g., antimicrobial activity vs. cytotoxicity) .

- Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate assay conditions .

- Structural Confirmation : Re-analyze compound purity via HPLC and CCS validation to rule out degradation products .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the oxadiazole ring as a hydrogen-bond acceptor. Parameterize the difluoro-methyl group for hydrophobic interactions (e.g., with S. aureus FabI enzyme) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability to cancer-related kinases (e.g., EGFR) .

- QSAR Models : Train models on PubChem data (CID 53418215) to correlate substituent electronegativity (e.g., F vs. Cl) with activity .

Notes

- Structural and safety data extrapolated from analogous oxadiazole derivatives (e.g., ethyl/potassium salts) .

- Advanced methodologies emphasize reproducibility and validation to address research contradictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.